METHYL 7-(2,3-DIMETHOXYPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
CAS No.: 909574-38-5
Cat. No.: VC6942395
Molecular Formula: C18H22N4O4S
Molecular Weight: 390.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 909574-38-5 |
|---|---|
| Molecular Formula | C18H22N4O4S |
| Molecular Weight | 390.46 |
| IUPAC Name | methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C18H22N4O4S/c1-6-11-13(16(23)26-4)14(22-17(19-11)20-18(21-22)27-5)10-8-7-9-12(24-2)15(10)25-3/h7-9,14H,6H2,1-5H3,(H,19,20,21) |
| Standard InChI Key | RICCVDQPOLWKRW-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=C(C(=CC=C3)OC)OC)C(=O)OC |
Introduction
Synthesis Methods
The synthesis of triazolopyrimidine derivatives often involves multicomponent reactions, which are efficient and cost-effective methods for producing complex molecules. For instance, the use of additives like 4,4'-trimethylenedipiperidine can enhance the synthesis of such compounds by acting as an eco-friendly catalyst . The general synthesis pathway involves the reaction of aminotriazoles with aldehydes and other reactants to form the triazolopyrimidine core.
Biological Activities
Triazolopyrimidine derivatives have shown a range of biological activities, including antiproliferative, antimicrobial, and potential antiviral effects. For example, some triazolopyrimidines have demonstrated significant antiproliferative activity against various cancer cell lines, such as human lung and breast cancer cells . Additionally, these compounds have been explored for their antimicrobial properties, showing moderate effects against bacteria and fungi .
Research Findings and Potential Applications
While specific data on METHYL 7-(2,3-DIMETHOXYPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H- TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is limited, the broader class of triazolopyrimidines offers promising avenues for drug development. Their ability to interact with various biological targets, such as enzymes and receptors, makes them valuable candidates for therapeutic applications.
Table: Biological Activities of Triazolopyrimidine Derivatives
| Compound Type | Biological Activity | Target Organisms/Cells |
|---|---|---|
| Triazolopyrimidines | Antiproliferative | Human cancer cells (e.g., lung, breast) |
| Triazolopyrimidines | Antimicrobial | E. coli, S. aureus, Aspergillus flavus, Candida albicans |
| Triazolopyrimidine Copper(II) Complexes | Cytotoxicity | BJ cells |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume